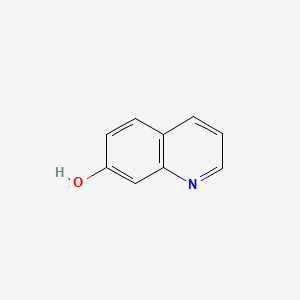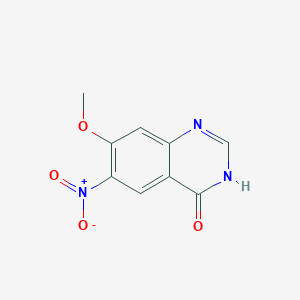
7-methoxy-6-nitroquinazolin-4(3H)-one
Vue d'ensemble
Description
7-Methoxy-6-nitroquinazolin-4(3H)-one, also known as MQN, is a synthetic compound with a wide range of applications in the field of scientific research. It has been used as an inhibitor in various studies and has been studied for its potential therapeutic uses in various biological systems. MQN is a heterocyclic aromatic compound that is composed of a quinazolinone ring system with a nitro group and a methoxy group attached to it. This compound has been used in various research studies to investigate the mechanism of action of various biological systems and to study its biological effects.
Applications De Recherche Scientifique
Antitumor Applications
7-methoxy-6-nitroquinazolin-4(3H)-one and its derivatives have shown promising results in antitumor research. For instance, a study by Cui et al. (2017) discovered that a compound derived from this molecule inhibited tumor growth significantly in mice without obvious signs of toxicity. The compound also demonstrated high antiproliferative activity in various human tumor cell lines (Cui et al., 2017). Similarly, another study synthesized derivatives of this molecule, revealing some of them to possess antitumor activity against specific cancer cells in vitro (Ouyang Gui-ping, 2012).
Leishmaniasis Treatment
Research by Saad et al. (2016) indicates that certain derivatives of 7-methoxy-6-nitroquinazolin-4(3H)-one exhibit significant leishmanicidal activities against Leishmania major promastigotes, more active than the standard drug used for treating this condition (Saad et al., 2016).
Corrosion Inhibition
In another field, derivatives of this molecule, specifically Schiff bases, have been studied for their corrosion inhibition properties. Khan et al. (2017) found that these compounds effectively inhibit mild steel corrosion in hydrochloric acid solution (Khan et al., 2017).
Drug Development
The molecule and its derivatives are also being explored for drug development. For example, Wang et al. (2014) synthesized new compounds from this chemical structure, which were found to be effective tubulin-polymerization inhibitors and showed significant antitumor activity in vitro (Wang et al., 2014).
Propriétés
IUPAC Name |
7-methoxy-6-nitro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRGEVFKZSWGFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445395 | |
| Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-6-nitroquinazolin-4(3H)-one | |
CAS RN |
1012057-47-4 | |
| Record name | 7-methoxy-6-nitroquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

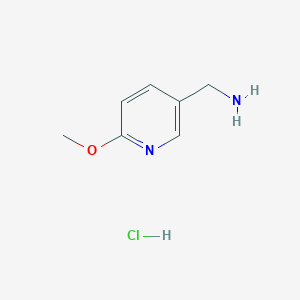
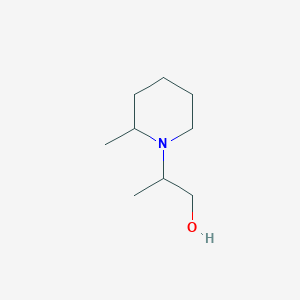
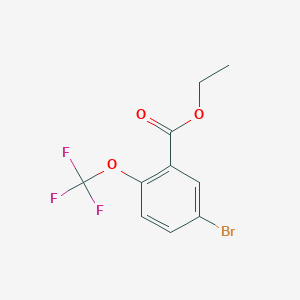
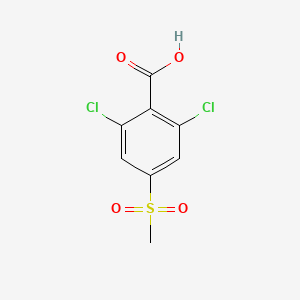
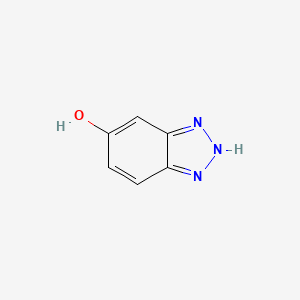
![Tetradecanamide, n-[4-chloro-3-[[4,5-dihydro-5-oxo-1-(2,4,6-trichlorophenyl)-1h-pyrazol-3-yl]amino]phenyl]-](/img/structure/B1418089.png)
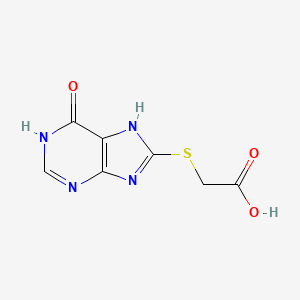
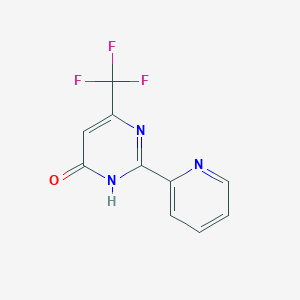
![(Z)-2-acetyl-N-phenyl-3-[4-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1418095.png)
![ethyl N-(3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}butanoyl)carbamate](/img/structure/B1418097.png)
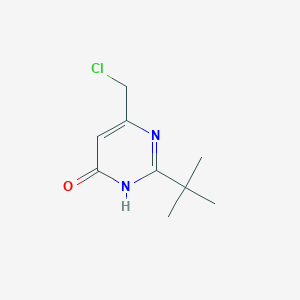
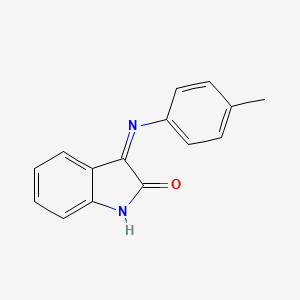
![2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1418101.png)
